Acridine, 3,6-diamino-4,5-diiodo-

Description

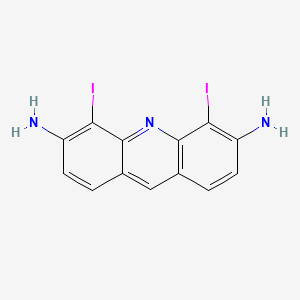

3,6-Diamino-4,5-diiodoacridine is a halogenated acridine derivative synthesized via electrophilic substitution of proflavin (3,6-diaminoacridine) at the 4 and 5 positions, as reported by Martin in 1979 . This compound features a nitrogen-containing tricyclic scaffold with two amino groups at positions 3 and 6 and iodine atoms at positions 4 and 4. The diiodo substitution distinguishes it from other acridine derivatives, conferring unique electronic and steric properties that influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

74165-93-8 |

|---|---|

Molecular Formula |

C13H9I2N3 |

Molecular Weight |

461.04 g/mol |

IUPAC Name |

4,5-diiodoacridine-3,6-diamine |

InChI |

InChI=1S/C13H9I2N3/c14-10-8(16)3-1-6-5-7-2-4-9(17)11(15)13(7)18-12(6)10/h1-5H,16-17H2 |

InChI Key |

JHPTVQUTYGIIIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC3=C(C=CC(=C3I)N)C=C21)I)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of acridine derivatives typically involves the Bernthsen synthesis method, which uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Acridine, 3,6-diamino-4,5-diiodo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to dihydroacridine derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Acridine, 3,6-diamino-4,5-diiodo- has been investigated for its potential as an anticancer and antibacterial agent. Its mechanism primarily involves intercalation into DNA, which disrupts replication and transcription processes.

- Anticancer Activity : Studies have shown that acridine derivatives can inhibit topoisomerase enzymes, making them promising candidates for cancer therapy. For instance, research indicates that acridine compounds can effectively induce apoptosis in cancer cells by interfering with DNA processes .

- Antibacterial Properties : The compound's structure allows it to exhibit antimicrobial activity against various pathogens. It has been tested against resistant strains of bacteria, showing effectiveness comparable to established antibiotics .

Biological Research

Acridine derivatives serve as vital tools in molecular biology for studying DNA-protein interactions.

- DNA Intercalation : The planar structure of acridine facilitates its insertion between DNA base pairs. This property is exploited in fluorescence microscopy to visualize nucleic acids in cellular studies .

- Fluorescent Probes : Due to its ability to bind selectively to nucleic acids, acridine, 3,6-diamino-4,5-diiodo- is utilized as a fluorescent probe in biochemical assays .

Industrial Applications

The compound's chromophoric properties make it suitable for dye production.

- Dyes and Pigments : Acridine derivatives are employed in the synthesis of dyes used in textiles and biological staining due to their vibrant colors and stability .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, acridine derivatives were shown to induce apoptosis in leukemia cells through DNA intercalation. The results indicated a significant reduction in cell viability compared to control groups .

Case Study 2: Antimicrobial Activity

A clinical trial assessed the efficacy of acridine-based compounds against multidrug-resistant bacterial strains. The findings demonstrated substantial antibacterial activity with minimal cytotoxicity towards human cells .

Mechanism of Action

The primary mechanism of action of acridine, 3,6-diamino-4,5-diiodo- involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to replication errors, mutations, and ultimately cell death. Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acridine Derivatives

Acridine derivatives share a common tricyclic aromatic framework but differ in substituents, which dictate their biological and physicochemical profiles. Below is a comparative analysis of 3,6-diamino-4,5-diiodoacridine with key analogs:

Table 1: Comparative Properties of Acridine Derivatives

*Predicted based on halogenation effects.

Key Comparisons

Substituent Effects on Bioactivity Halogenation vs. However, iodine’s heavy-atom effect may enhance photophysical properties for use in imaging or photodynamic therapy. Amino Groups: Both 3,6-diamino-4,5-diiodoacridine and proflavin retain amino groups at positions 3 and 6, which are critical for DNA binding.

Coordination Chemistry Unlike non-halogenated acridines, 3,6-diamino-4,5-diiodoacridine serves as a precursor for tridentate ligands in ruthenium complexes due to its iodine substituents, enabling unique metal-binding modes . This contrasts with Acridine Yellow G, which is primarily investigated for kinase inhibition .

Therapeutic Potential Anticancer Activity: Acridine Yellow G demonstrates specificity against PTEN-deficient glioblastoma cells (IC50 ~7.5 µM for EGFR), while 3,6-diamino-4,5-diiodoacridine lacks reported cytotoxicity data .

Biological Activity

Acridine, 3,6-diamino-4,5-diiodo- is a notable compound within the acridine family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological applications, and recent research findings.

Chemical Structure and Properties

Acridine, 3,6-diamino-4,5-diiodo- features a fused ring structure with two iodine atoms at the 4 and 5 positions and amino groups at the 3 and 6 positions. Its chemical formula is CHIN with a molecular weight of 392.02 g/mol. This unique substitution pattern enhances its biological activity and reactivity compared to other acridine derivatives.

The primary mechanism of action for acridine derivatives, including 3,6-diamino-4,5-diiodo-, involves DNA intercalation . The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure. This interference inhibits DNA replication and transcription processes, which is particularly relevant in cancer therapy . Additionally, this compound has been shown to inhibit topoisomerase enzymes, further contributing to its anticancer properties.

Biological Activities

Acridine, 3,6-diamino-4,5-diiodo- exhibits a range of biological activities:

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit crucial enzymes involved in DNA replication. Several studies have reported cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Acridine derivatives are known for their antibacterial activity against Gram-positive bacteria and moderate effects against Gram-negative organisms. The presence of amino groups enhances their efficacy as antimicrobial agents .

- Fluorescent Probes : Due to its ability to interact with nucleic acids, acridine derivatives are often used as fluorescent probes in molecular biology research to study DNA-protein interactions.

Table: Summary of Biological Activities

Case Study: Anticancer Properties

In a study examining the cytotoxicity of various acridine derivatives on P-388 mouse lymphoma cells, it was found that compounds similar to acridine, 3,6-diamino-4,5-diiodo-, exhibited IC50 values in the range of 0.05 to 0.1 µg/mL. These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .

Recent Advances

Recent literature reviews have summarized breakthroughs in the chemistry of acridines as anti-cancer agents. These studies emphasize the importance of structural modifications on biological activity and explore new synthetic pathways for creating more effective derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.